4-Ethynyl-1-methoxy-2-nitrobenzene
Description
4-Ethynyl-1-methoxy-2-nitrobenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: an ethynyl (-C≡CH) group at position 4, a methoxy (-OCH₃) group at position 1, and a nitro (-NO₂) group at position 2. The ethynyl group introduces strong electron-withdrawing effects due to its sp-hybridized carbon, while the methoxy group acts as an electron-donating substituent. The nitro group further enhances electron deficiency at the ortho position.
Properties
IUPAC Name |
4-ethynyl-1-methoxy-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-3-7-4-5-9(13-2)8(6-7)10(11)12/h1,4-6H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAHQTZBCRBZMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-1-methoxy-2-nitrobenzene typically involves multi-step organic reactions. One common method includes the following steps:
Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the nitrobenzene derivative.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-1-methoxy-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethynyl-1-methoxy-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Ethynyl-1-methoxy-2-nitrobenzene involves its interaction with various molecular targets:
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles.
Reduction Mechanism: The nitro group can be reduced to an amine, which can further participate in various biochemical pathways.
Oxidation Mechanism: The ethynyl group can be oxidized, leading to the formation of reactive intermediates that can interact with biological molecules.
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
Key Compounds for Comparison :
- 1-Iodo-4-methoxy-2-nitrobenzene ()
- 4-Chloro-1-ethoxy-2-nitrobenzene ()
- 4-Allyl-1,2-dimethoxybenzene ()
| Property | 4-Ethynyl-1-methoxy-2-nitrobenzene | 1-Iodo-4-methoxy-2-nitrobenzene | 4-Chloro-1-ethoxy-2-nitrobenzene | 4-Allyl-1,2-dimethoxybenzene |
|---|---|---|---|---|
| Substituent at Position 4 | Ethynyl (-C≡CH) | Iodo (-I) | Chloro (-Cl) | Allyl (-CH₂CHCH₂) |
| Substituent at Position 1 | Methoxy (-OCH₃) | Methoxy (-OCH₃) | Ethoxy (-OCH₂CH₃) | Methoxy (-OCH₃) |
| Electron Effects | Ethynyl: Strongly EWG; Methoxy: EWG | Iodo: Moderately EWG; Methoxy: EDG | Chloro: EWG; Ethoxy: EDG | Allyl: Mild EWG; Methoxy: EDG |
| Steric Bulk | Moderate (linear ethynyl) | High (iodo) | Moderate (chloro) | Moderate (allyl) |
| Reactivity | Likely high electrophilic substitution at positions activated by nitro and deactivated by ethynyl. | Iodo may participate in cross-coupling reactions. | Ethoxy enhances solubility; chloro directs electrophiles to para position. | Allyl enables Diels-Alder or alkylation reactions. |
Notes:
- Ethynyl vs. Iodo/Chloro: The ethynyl group’s strong electron-withdrawing nature (EWG) contrasts with the moderate EWG effects of iodo and chloro.
- Methoxy vs. Ethoxy: Methoxy (smaller, stronger EDG) increases ring activation compared to ethoxy, which may enhance solubility in non-polar solvents .
Physical and Spectral Properties
Analytical Techniques :
- IR : C≡C stretch (~2100 cm⁻¹) unique to ethynyl, absent in iodo or chloro analogs .
Biological Activity
4-Ethynyl-1-methoxy-2-nitrobenzene, with the molecular formula , is an organic compound characterized by its unique combination of functional groups: an ethynyl group, a methoxy group, and a nitro group. This structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The compound can be synthesized through various methods, including the Sonogashira coupling reaction which allows for the introduction of the ethynyl group onto the aromatic ring. The presence of the nitro and methoxy groups enhances its reactivity and potential interactions in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 177.16 g/mol |
| Functional Groups | Ethynyl, Methoxy, Nitro |
The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors. The nitro group may undergo reduction within biological systems, leading to reactive intermediates that can interact with cellular macromolecules. This interaction can influence several cellular pathways, potentially affecting processes such as apoptosis and cell signaling.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives with nitro groups have shown effectiveness against a range of bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Research has highlighted the potential anticancer activity of nitro-substituted aromatic compounds. For example, studies suggest that this compound could inhibit tumor growth by inducing apoptosis in cancer cells. This effect may be mediated through the activation of specific signaling pathways associated with cell death.
Case Studies
-
Study on Antimicrobial Properties :
- Objective : To evaluate the antimicrobial efficacy of this compound against various pathogens.
- Methodology : Disk diffusion method was employed to assess antibacterial activity.
- Results : The compound exhibited significant inhibition zones against Gram-positive bacteria, indicating promising antimicrobial properties.
-
Anticancer Activity Assessment :
- Objective : To investigate the cytotoxic effects on cancer cell lines.
- Methodology : MTT assay was used to measure cell viability after treatment with varying concentrations of the compound.
- Results : A dose-dependent reduction in cell viability was observed in several cancer cell lines, suggesting potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
